Colneleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

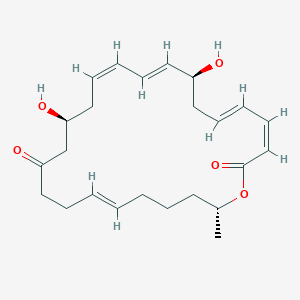

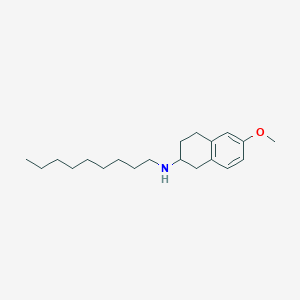

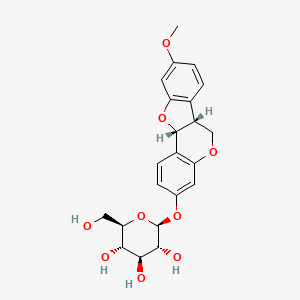

Colneleate is an oxo fatty acid anion and the conjugate base of colneleic acid, arising from deprotonation of the carboxylic acid group. It is an oxa fatty acid anion, a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colneleic acid.

Scientific Research Applications

Enzymic and Non-Enzymic Degradation

Colneleic acid, derived from linoleic acid, is subject to enzymic and non-enzymic degradation in potato tubers. This process involves a heat-labile enzyme and a model system with Fe(2+) ions. Both systems display similar properties such as pH optima, oxygen requirement, and reaction products, producing C(8) and C(9) carbonyl fragments. The degradation is influenced by antioxidants and chelating agents, and the non-enzymic model is notably affected by metal ions like Cu(2+) and Fe(3+) (Galliard, Wardale, & Mathew, 1974).

Presence in Phospholipids

A fraction of colneleic acid in potato tubers is esterified in phospholipids. This incorporation into phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol was confirmed, indicating a biological role of colneleic acid in cellular structures (Fauconnier, Williams, Marlier, & Welti, 2003).

Role in Plant Defense

Colneleic acid accumulates in potato leaves infected with the late-blight pathogen and has been shown to be inhibitory to the pathogen, suggesting a defensive role in plants. This accumulation is more rapid in resistant cultivars, highlighting its potential importance in plant-pathogen interactions (Weber, Chételat, Caldelari, & Farmer, 1999).

Stereospecific Conversion in Biosynthesis

Research has shown that the biosynthesis of colneleic acid from hydroperoxyoctadecadienoic acid involves the stereospecific removal of the pro-R hydrogen at C-8. This specific reaction pathway sheds light on the enzymatic processes governing the formation of colneleic acid in biological systems (Fahlstadius & Hamberg, 1990).

Lipoxygenase Inhibition

A study on the synthesis of colneleic acid also revealed its function as a lipoxygenase inhibitor. The inhibition of potato lipoxygenase by colneleic acid highlights its potential regulatory role in fatty acid metabolism (Corey, Nagata, & Wright, 1987).

Rapid Assay for Oxylipin Generation

An assay for the coupled in vitro synthesis of oxylipins, including colneleic acid, was developed. This assay provides insights into the tissue-specific differences in fatty acid transformation to divinyl ethers, offering a method to study the biochemical pathways of colneleic acid production in various plant tissues (Caldelari & Farmer, 1998).

properties

Molecular Formula |

C18H29O3- |

|---|---|

Molecular Weight |

293.4 g/mol |

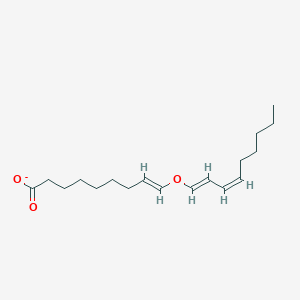

IUPAC Name |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+ |

InChI Key |

HHZKKFXQEIBVEV-CXXUKANQSA-M |

Isomeric SMILES |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC=CC=COC=CCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)